Carbonic acid, ethyl hexyl ester is an organic compound categorized as a carboxylic acid ester. It is derived from carbonic acid and 2-ethylhexanol, a branched-chain alcohol. The compound has the molecular formula and a molecular weight of approximately 174.24 g/mol. Its structure consists of an ethyl hexyl group attached to a carbonic acid moiety, making it a significant compound in various chemical applications.
This compound can be synthesized through various methods, primarily involving the esterification of carbonic acid with 2-ethylhexanol. It is also referenced in several chemical databases, including PubChem and SpectraBase, which provide detailed information about its properties and potential applications .
Carbonic acid, ethyl hexyl ester is classified under:
The synthesis of carbonic acid, ethyl hexyl ester can be achieved through several methods:
The synthesis conditions can vary significantly based on the method used:
The molecular structure of carbonic acid, ethyl hexyl ester can be represented as follows:
InChI=1S/C9H18O3/c1-3-5-6-7-8-12-9(10)11-4-2/h3-8H2,1-2H3CJKUBFJTBHACJH-UHFFFAOYSA-NThe compound features a central carbon atom from the carbonic acid backbone connected to an ethyl hexyl group. The structural formula highlights its aliphatic nature with branching characteristics due to the presence of the 2-ethylhexyl group .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol |
| Exact Mass | 174.125594 g/mol |
Carbonic acid, ethyl hexyl ester participates in various chemical reactions typical of esters:
These reactions are fundamental in organic synthesis and applications in producing other chemical compounds .
The efficiency of these reactions can be influenced by factors such as temperature, concentration of reactants, and presence of catalysts.
The mechanism of action for carbonic acid, ethyl hexyl ester primarily revolves around its reactivity as an ester:
The rate constants for these reactions depend on various parameters including temperature and solvent used.
Carbonic acid, ethyl hexyl ester exhibits several notable physical properties:
Chemical properties include:
Relevant data on these properties can be obtained from chemical databases such as PubChem .
Carbonic acid, ethyl hexyl ester finds various applications in scientific fields:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: